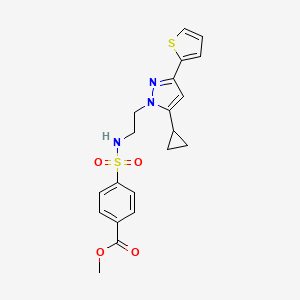
methyl 4-(N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-(N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate, a compound with the CAS number 1797976-35-2, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer activity, antimicrobial effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N4O2S, with a molecular weight of 368.5 g/mol. The compound features a complex structure that includes a thiophene ring and a pyrazole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits significant inhibitory effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 22.54 | Induction of apoptosis |
| A549 | 5.08 | Inhibition of cell proliferation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency relative to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
In addition to its anticancer properties, preliminary investigations suggest that this compound may possess antimicrobial activity. The following table summarizes the antimicrobial efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These findings indicate that this compound could serve as a potential candidate for further development in antimicrobial therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to increase caspase activity in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Studies suggest that it may induce G0/G1 phase arrest in the cell cycle, preventing cancer cell proliferation.
- Inhibition of Key Enzymes : Molecular docking studies indicate that this compound may inhibit specific enzymes involved in tumor growth and survival pathways.
Case Studies
Several case studies have reported on the effectiveness of this compound in preclinical models:
- A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
“The results indicate that this compound could be a promising candidate for further development as an anticancer agent.”
特性
IUPAC Name |
methyl 4-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-27-20(24)15-6-8-16(9-7-15)29(25,26)21-10-11-23-18(14-4-5-14)13-17(22-23)19-3-2-12-28-19/h2-3,6-9,12-14,21H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOWSYHPSCYVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














